N-Benzyl Epinephrine
CAS No.: 1095714-91-2
Cat. No.: VC0195453
Molecular Formula: C16H19NO3
Molecular Weight: 273.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1095714-91-2 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 |
IUPAC Name | 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 |
SMILES | CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Basic Information
N-Benzyl Epinephrine is identified through various systematic and common names in chemical databases and pharmaceutical literature. Table 1 summarizes the key identifiers for this compound.
Table 1: Identification Parameters of N-Benzyl Epinephrine
Parameter | Information |
---|---|
IUPAC Name | 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol |
Common Names | N-Benzyl Epinephrine, rac Adrenaline Impurity D, N-benzyladrenaline |
CAS Registry Numbers | 1095714-91-2, 317351-40-9 |
Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 273.33 g/mol |
European Community (EC) Number | 998-930-3 |
DSSTox Substance ID | DTXSID301171362 |
The compound is characterized as a derivative of epinephrine, which itself is a critical hormone and neurotransmitter with significant pharmacological applications .
Physical and Chemical Properties
N-Benzyl Epinephrine possesses distinct physical and chemical characteristics that are important for its identification, quality control, and pharmaceutical applications. The available physical and chemical property data are summarized in Table 2.
Table 2: Physical and Chemical Properties of N-Benzyl Epinephrine
Property | Description |
---|---|
Physical State | Solid |
Appearance | Off-white solid |
Stereochemistry | Absolute (with 1 defined stereocenter) |
Optical Activity | Can exist as racemic mixture or as pure enantiomer |
Solubility | Soluble in methanol, specific solubility parameters not fully determined |
Stability | Relatively stable under normal conditions |
The compound contains one stereogenic center, allowing for the existence of two enantiomers. The R-configuration is particularly significant in pharmaceutical applications .
Structural Characteristics
The molecular structure of N-Benzyl Epinephrine features a catechol ring (3,4-dihydroxyphenyl group) connected to an ethanolamine side chain that includes a hydroxyl group at the α-carbon. The nitrogen atom of the ethanolamine moiety is substituted with both a methyl group and a benzyl group, distinguishing it from epinephrine which has only a methyl group on the nitrogen .
The structural information can be represented in various formats:
Table 3: Structural Representations of N-Benzyl Epinephrine
Representation Type | Code |
---|---|
SMILES | CN(CC@HC1=CC=C(O)C(O)=C1)CC2=CC=CC=C2 |
InChI | InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/t16-/m0/s1 |
InChIKey | YENHZTNWVCNPRW-INIZCTEOSA-N |
This structural information is crucial for analytical identification and quality control of the compound in pharmaceutical settings .
Role in Pharmaceutical Research
Use as a Reference Standard
Synthesis and Manufacturing
Role as an Intermediate in Epinephrine Production
One of the most significant aspects of N-Benzyl Epinephrine is its role as a key intermediate in the manufacturing of pure epinephrine, particularly the pharmacologically active (-)-epinephrine (L-epinephrine). The compound serves as a protected form of epinephrine during stereoselective synthesis pathways .
The benzyl group functions as a protecting group for the nitrogen atom during critical synthetic steps, particularly during asymmetric hydrogenation reactions. This protection is essential for achieving the desired stereoselectivity in epinephrine synthesis .
Synthesis Methods
The synthesis of N-Benzyl Epinephrine and its conversion to epinephrine involves several key steps, as described in patent literature. A typical synthetic pathway involves:
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Preparation of 3',4'-dihydroxy-2-N-benzyl-N-methyl-aminoacetophenone
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Asymmetric hydrogenation using rhodium catalysts with chiral ligands to form optically active N-Benzyl Epinephrine
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Removal of the benzyl protecting group via catalytic hydrogenation to yield epinephrine
The debenzylation step is particularly critical and typically involves the following conditions:
Table 4: Typical Conditions for Debenzylation of N-Benzyl Epinephrine
Parameter | Conditions |
---|---|
Solvent | Methanol |
pH | Acidic (pH 1.0-2.4, adjusted with HCl) |
Catalyst | 10% Pd/C (palladium on carbon) |
Reaction Type | Hydrogenation |
Hydrogen Source | H₂ gas |
Product | Epinephrine (typically as a salt form) |
This hydrogenation process effectively removes the benzyl protecting group, converting N-Benzyl Epinephrine to epinephrine with high stereochemical purity .
The patent literature describes that this synthetic route can produce (-)-epinephrine with a purity greater than 99.0% by HPLC and an enantiomeric excess of more than 95.0% .
Parameter | Details |
---|---|
Primary Use | Pharmaceutical analytical impurity reference standard |
Typical Package Sizes | 25 mg, 100 mg |
Typical Purity | >96% |
Form | Neat substance (solid) |
Storage Requirements | Typically requires controlled conditions |
Suppliers | LGC Standards, USP, Anax Laboratories, among others |
Regulatory Status | Not for human use; for analytical purposes only |
The compound is generally classified as a chemical reference substance rather than an active pharmaceutical ingredient, with its use restricted to analytical and research applications .
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